1-Bromo-8-(difluoromethoxy)naphthalene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromo-8-(difluoromethoxy)naphthalene is an organic compound with the molecular formula C11H7BrF2O It is a derivative of naphthalene, where a bromine atom and a difluoromethoxy group are substituted at the 1 and 8 positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Bromo-8-(difluoromethoxy)naphthalene can be synthesized through a multi-step process starting from naphthalene. The general synthetic route involves:
Bromination: Naphthalene is brominated to form 1-bromonaphthalene.
Methoxylation: The brominated naphthalene undergoes a reaction with difluoromethoxy reagents under specific conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale bromination and methoxylation reactions, optimized for yield and purity. These methods may use catalysts and controlled reaction environments to ensure efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
1-Bromo-8-(difluoromethoxy)naphthalene undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering its functional groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and cyanides. Conditions often involve solvents like dimethylformamide (DMF) and catalysts.
Oxidation and Reduction: Reagents such as potassium permanganate (KMnO4) for oxidation and lithium aluminum hydride (LiAlH4) for reduction are used.
Major Products Formed
Substitution Reactions: Products include various substituted naphthalenes depending on the nucleophile used.
Oxidation and Reduction: Products include oxidized or reduced forms of the original compound, such as naphthoquinones or dihydronaphthalenes.
Wissenschaftliche Forschungsanwendungen
1-Bromo-8-(difluoromethoxy)naphthalene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and pathways.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-Bromo-8-(difluoromethoxy)naphthalene involves its interaction with molecular targets through its bromine and difluoromethoxy groups. These interactions can affect various pathways, leading to changes in chemical reactivity and biological activity. The exact molecular targets and pathways depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromonaphthalene: A simpler derivative with only a bromine atom substituted at the 1 position.
8-Bromo-1-(difluoromethoxy)naphthalene: A positional isomer with the bromine and difluoromethoxy groups swapped.
1-Chloronaphthalene: A similar compound with a chlorine atom instead of bromine.
Uniqueness
1-Bromo-8-(difluoromethoxy)naphthalene is unique due to the presence of both bromine and difluoromethoxy groups, which confer distinct chemical properties and reactivity. This makes it valuable for specific synthetic applications and research studies.
Eigenschaften
Molekularformel |
C11H7BrF2O |
---|---|
Molekulargewicht |
273.07 g/mol |
IUPAC-Name |
1-bromo-8-(difluoromethoxy)naphthalene |
InChI |
InChI=1S/C11H7BrF2O/c12-8-5-1-3-7-4-2-6-9(10(7)8)15-11(13)14/h1-6,11H |
InChI-Schlüssel |
ADGPMVKTAXLNMP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C(=C1)OC(F)F)C(=CC=C2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.